2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the 1,2,4-oxadiazole ring, which is often synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the oxadiazole intermediate with phenoxyacetamide under suitable conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
- 2-{2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
- 2-{2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H18ClN3O3 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-7-2-4-11-19(15)25-21(28)14-29-20-12-5-3-10-18(20)22-26-23(30-27-22)16-8-6-9-17(24)13-16/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
VIWKEGWDTJGYLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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